molecular formula C6H6Br2N2 B11849144 (2,6-Dibromopyridin-3-yl)methanamine

(2,6-Dibromopyridin-3-yl)methanamine

Cat. No.: B11849144
M. Wt: 265.93 g/mol
InChI Key: CQZFRFVORLQNCN-UHFFFAOYSA-N
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Description

(2,6-Dibromopyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a methanamine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dibromopyridine with formaldehyde and ammonium chloride under specific conditions to yield the desired product . Another method involves the use of tert-butyllithium and tetrabromomethane to achieve bromination .

Industrial Production Methods

Industrial production methods for (2,6-Dibromopyridin-3-yl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromopyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyllithium, tetrabromomethane, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively.

Scientific Research Applications

(2,6-Dibromopyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dibromopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dibromopyridin-3-yl)methanamine is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

(2,6-dibromopyridin-3-yl)methanamine

InChI

InChI=1S/C6H6Br2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2

InChI Key

CQZFRFVORLQNCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CN)Br)Br

Origin of Product

United States

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